molecular formula C10H11N3O2 B2761730 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole CAS No. 173037-03-1

2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole

Cat. No.: B2761730
CAS No.: 173037-03-1
M. Wt: 205.217
InChI Key: JQUPEWYRPIWRBP-UHFFFAOYSA-N
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Description

“2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole” is a chemical compound with the linear formula C10H11N3O2 . It is a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole core with three methyl groups and a nitro group attached. The exact positions of these groups can be determined by NMR spectroscopy .

Scientific Research Applications

Nitroheterocyclic Compounds in Medicine

Nitroheterocyclic compounds, which include various 5- and 2-nitroimidazoles and 5-nitrofurans, are recognized for their therapeutic potential against a range of protozoan and bacterial infections in humans and animals. These compounds have been explored for their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, including mechanisms of action and resistance in certain parasitic protozoa (Raether & Hänel, 2003).

Antiparasitic Properties

Research on 6-nitro- and 6-amino-benzothiazoles has revealed significant in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. The effectiveness of these compounds is closely linked to their chemical structure, particularly the substituents in the 2-position. These findings highlight the potential of nitroheterocyclic compounds, including 2,5,6-trimethyl-4-nitro-1H-1,3-benzodiazole derivatives, in the treatment of parasitic infections (Delmas et al., 2002).

Anticancer Activity

The synthesis of benzothiazole derivatives has led to the discovery of compounds with moderate in vitro anticancer activity. The structure-activity relationship studies of these compounds have provided insights into their potential mechanisms of action, such as the inhibition of ERK phosphorylation in cancer cell lines, demonstrating the utility of nitroheterocyclic compounds in cancer research (Song et al., 2005).

Properties

IUPAC Name

2,5,6-trimethyl-4-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-8-9(12-7(3)11-8)10(6(5)2)13(14)15/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPEWYRPIWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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